molecular formula C19H18ClN3O3S B2552778 Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876866-08-9

Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2552778
CAS No.: 876866-08-9
M. Wt: 403.88
InChI Key: POGQSRWNUYAHCY-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound known for its potential applications in medicinal chemistry. This compound is of interest due to its unique structural features and its involvement in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common method starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the allylthio, chlorophenyl, and methyl ester groups through various substitution and condensation reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable processes that ensure high efficiency and cost-effectiveness. Techniques such as batch processing or continuous flow synthesis can be employed, with careful control of reaction parameters to maximize output.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation: : Conversion of thioether to sulfoxide or sulfone.

  • Reduction: : Reduction of the nitro group to an amine.

  • Substitution: : Halogenation or alkylation reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, halogenating agents like chlorine or bromine.

Major Products

Depending on the specific reaction, the major products could include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

This compound has a broad range of scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with various biological macromolecules.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: : Explored for use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of a particular enzyme involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

When compared to other similar compounds, Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

  • Methyl 2-(methylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

  • Methyl 2-(ethylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

These comparisons highlight the compound's unique allylthio group, which can contribute to its distinct reactivity and biological activity.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-4-9-27-19-22-16-15(17(24)23-19)14(11-5-7-12(20)8-6-11)13(10(2)21-16)18(25)26-3/h4-8,14H,1,9H2,2-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSRWNUYAHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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